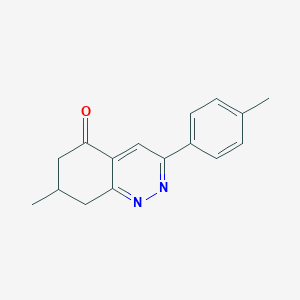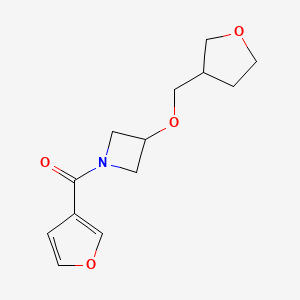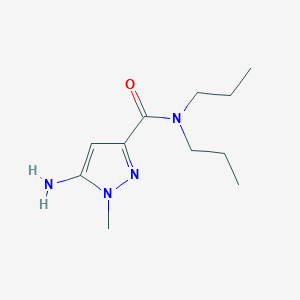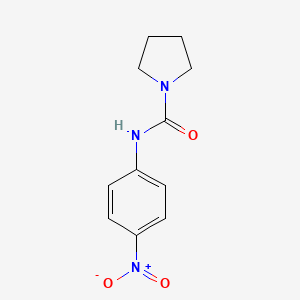
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMPPB and is a sulfonamide derivative that belongs to the class of N-morpholinoalkyl sulfonamides. DMPPB has been synthesized using various methods and has shown promising results in scientific research, making it a potential candidate for future studies.
作用机制
The mechanism of action of DMPPB involves the enhancement of GABA receptor activity by binding to a specific site on the receptor. This leads to an increase in the inhibitory effects of GABA, resulting in a decrease in neuronal excitability. DMPPB has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells.
Biochemical and Physiological Effects:
DMPPB has been shown to have various biochemical and physiological effects, including the enhancement of GABA receptor activity, inhibition of carbonic anhydrase activity, and induction of cell cycle arrest and apoptosis in cancer cells. DMPPB has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
DMPPB has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, DMPPB has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the study of DMPPB, including its potential applications in the treatment of neurological disorders, cancer, and oxidative stress-related diseases. Further studies are needed to determine the optimal dosage and administration route of DMPPB, as well as its potential side effects and toxicity. DMPPB may also be used as a tool compound for the study of GABA receptors and carbonic anhydrase activity.
合成方法
The synthesis of DMPPB involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminopropylmorpholine in the presence of a base. The reaction leads to the formation of DMPPB as a white solid with a yield of approximately 60%.
科学研究应用
DMPPB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DMPPB has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This property of DMPPB has made it a potential candidate for the treatment of epilepsy and other neurological disorders.
In cancer research, DMPPB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMPPB has also been shown to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13-4-5-15(14(2)12-13)21(18,19)16-6-3-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCQDDHOAQOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)



![2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2935055.png)
![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)

![methyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2935060.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)
![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)

![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)